molecular formula C7H14O3 B15167420 (2S)-3-Ethyl-2-hydroxypentanoic acid CAS No. 649737-33-7

(2S)-3-Ethyl-2-hydroxypentanoic acid

Cat. No.: B15167420
CAS No.: 649737-33-7
M. Wt: 146.18 g/mol
InChI Key: MBJNVIFBWMTUSE-LURJTMIESA-N
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Description

(2S)-3-Ethyl-2-hydroxypentanoic acid is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Ethyl-2-hydroxypentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-ethyl-2-oxopentanoic acid using chiral catalysts. This method ensures the production of the desired enantiomer with high optical purity. Another method involves the use of enzymatic catalysis, where specific enzymes are employed to selectively reduce the keto group to a hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The choice of catalysts, reaction conditions, and purification techniques are optimized to achieve cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Ethyl-2-hydroxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: 3-Ethyl-2-oxopentanoic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-3-Ethyl-2-hydroxypentanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-Ethyl-2-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Hydroxyhexanoic acid: Similar structure but with a different alkyl chain length.

    (2S)-2-Hydroxybutanoic acid: Shorter alkyl chain, leading to different physical and chemical properties.

    (2S)-3-Methyl-2-hydroxypentanoic acid: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

(2S)-3-Ethyl-2-hydroxypentanoic acid is unique due to its specific chiral configuration and the presence of an ethyl group, which influences its reactivity and interactions. This compound’s distinct properties make it valuable in various applications, particularly in the synthesis of chiral molecules and as a research tool in studying enzyme-substrate interactions.

Properties

CAS No.

649737-33-7

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(2S)-3-ethyl-2-hydroxypentanoic acid

InChI

InChI=1S/C7H14O3/c1-3-5(4-2)6(8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1

InChI Key

MBJNVIFBWMTUSE-LURJTMIESA-N

Isomeric SMILES

CCC(CC)[C@@H](C(=O)O)O

Canonical SMILES

CCC(CC)C(C(=O)O)O

Origin of Product

United States

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